molecular formula C8H11N3 B586042 N-(cyclopropylmethyl)pyrimidin-2-amine CAS No. 151390-01-1

N-(cyclopropylmethyl)pyrimidin-2-amine

Cat. No.: B586042
CAS No.: 151390-01-1
M. Wt: 149.197
InChI Key: JKAPMYTVHIFXIG-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)pyrimidin-2-amine: is a chemical compound with the molecular formula C8H11N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are known for their wide range of biological activities and are found in many natural and synthetic compounds with significant pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)pyrimidin-2-amine typically involves the reaction of pyrimidine derivatives with cyclopropylmethylamine. One common method includes the use of benzylidene acetones and ammonium thiocyanates, followed by a series of steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled environments to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can produce various substituted pyrimidines .

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)pyrimidin-2-amine is used as an intermediate in the synthesis of more complex organic compounds.

Biology and Medicine: The compound has shown promise in biological and medicinal research. Pyrimidine derivatives, including this compound, have been studied for their anti-inflammatory, antiviral, and anticancer properties. They are also investigated for their potential as enzyme inhibitors and receptor modulators .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other bioactive compounds highlights its industrial significance .

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to various biological effects. For example, they may inhibit the cyclooxygenase (COX) enzymes, reducing the production of inflammatory mediators such as prostaglandins . Additionally, they can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of immune and inflammatory responses .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethyl group enhances its reactivity and potential as a pharmacologically active compound .

Properties

IUPAC Name

N-(cyclopropylmethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-4-9-8(10-5-1)11-6-7-2-3-7/h1,4-5,7H,2-3,6H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAPMYTVHIFXIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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